Cyclopentyl 2-(3-aminophenyl)acetate
Overview
Description
Cyclopentyl 2-(3-aminophenyl)acetate is an organic compound with the molecular formula C13H17NO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with an amino group at the meta position and an ester group is formed with cyclopentanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-(3-aminophenyl)acetate typically involves the esterification of 3-aminophenylacetic acid with cyclopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to catalyze the esterification reaction. This method allows for better control over reaction conditions and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(3-aminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 3-nitrophenylacetic acid derivatives.
Reduction: Formation of cyclopentyl 2-(3-aminophenyl)ethanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Cyclopentyl 2-(3-aminophenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(3-aminophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the cyclopentyl ester group.
3-Aminophenylacetic acid: Lacks the esterification with cyclopentanol.
Cyclopentyl acetate: Lacks the amino-substituted phenyl group.
Uniqueness
Cyclopentyl 2-(3-aminophenyl)acetate is unique due to the presence of both the cyclopentyl ester and the amino-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopentyl 2-(3-aminophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-5-3-4-10(8-11)9-13(15)16-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMECOPJWZBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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